1-Bromo-4-(1-cyclohexylethyl)benzene

Beschreibung

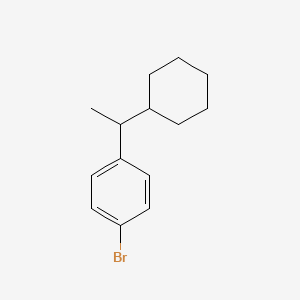

1-Bromo-4-(1-cyclohexylethyl)benzene is an aryl bromide featuring a benzene ring substituted with a bromine atom at the 1-position and a branched 1-cyclohexylethyl group at the 4-position. The cyclohexylethyl substituent introduces significant steric bulk and hydrophobicity, influencing the compound’s reactivity, solubility, and applications in organic synthesis.

Eigenschaften

IUPAC Name |

1-bromo-4-(1-cyclohexylethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Br/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h7-12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNBCARTVVGIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-cyclohexylethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-cyclohexylethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction typically proceeds under mild conditions, with the bromine selectively substituting a hydrogen atom at the para position of the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-(1-cyclohexylethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: The cyclohexyl group can be oxidized to form cyclohexanone derivatives using oxidizing agents such as potassium permanganate (KMnO4).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: NaOH, KOtBu, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: KMnO4, often in aqueous or acidic conditions.

Reduction: LiAlH4, usually in anhydrous ether solvents

Major Products:

Substitution: 4-(1-cyclohexylethyl)phenol, 4-(1-cyclohexylethyl)aniline.

Oxidation: 4-(1-cyclohexylethyl)benzaldehyde, 4-(1-cyclohexylethyl)benzoic acid.

Reduction: 4-(1-cyclohexylethyl)benzene

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-(1-cyclohexylethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzene derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(1-cyclohexylethyl)benzene primarily involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile and reaction conditions. The cyclohexylethyl group can also influence the reactivity and selectivity of the compound in different chemical environments .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares key properties of 1-Bromo-4-(1-cyclohexylethyl)benzene with its analogs:

Key Observations :

Reactivity in Cross-Coupling Reactions

Aryl bromides are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura). The electronic and steric profiles of substituents influence reaction efficiency:

- 1-Bromo-4-cyclohexylbenzene : The cyclohexyl group’s moderate steric bulk allows efficient coupling, as seen in palladium-catalyzed reactions .

- 1-Bromo-4-(difluoromethoxy)benzene : Electron-withdrawing -OCHF₂ groups activate the bromine for faster oxidative addition to catalysts .

- Target Compound : The 1-cyclohexylethyl group may reduce reaction rates due to steric hindrance, necessitating optimized conditions (e.g., bulky ligands or elevated temperatures).

Biologische Aktivität

1-Bromo-4-(1-cyclohexylethyl)benzene, with the molecular formula C14H19Br, is a brominated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a bromine atom attached to a benzene ring at the para position relative to a 1-cyclohexylethyl group. The presence of the bromine atom makes it an electrophilic species, which enhances its reactivity in substitution reactions. This electrophilicity allows it to participate in various chemical transformations, such as nucleophilic substitutions and coupling reactions, making it a valuable intermediate in organic synthesis.

- Electrophilic Nature : The bromine atom activates the benzene ring towards nucleophilic attack.

- Substitution Reactions : It can undergo nucleophilic substitution with reagents like sodium hydroxide or potassium tert-butoxide.

- Oxidation and Reduction : The cyclohexyl group can be oxidized to form ketone derivatives, while the bromine can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures often possess significant antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

There is growing interest in the potential anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Studies and Research Findings

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various brominated compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition for certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Evaluation : In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines. The mechanism was hypothesized to involve increased reactive oxygen species (ROS) levels leading to oxidative damage in cancer cells.

- Toxicological Assessment : Toxicity studies have been conducted to assess the safety profile of this compound. Acute toxicity tests on animal models indicated a median lethal dose (LD50) that suggests moderate toxicity, warranting further investigation into its safety for therapeutic use.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Bromobenzene | C6H5Br | Limited antimicrobial activity | Less sterically hindered |

| 4-Bromo-1-cyclohexylbenzene | C12H15Br | Moderate antimicrobial properties | Lacks ethyl group |

| 1-Bromo-4-(1-cyclopropylethyl)benzene | C14H19Br | Potential anticancer activity | Similar structure but different substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.